molecular formula C3H7Cl2NO2 B555688 3-Chloro-L-alanine Hydrochloride CAS No. 51887-89-9

3-Chloro-L-alanine Hydrochloride

Cat. No.: B555688
CAS No.: 51887-89-9
M. Wt: 160.00 g/mol
InChI Key: IENJPSDBNBGIEL-DKWTVANSSA-N
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Description

Beta-Chloro-L-alanine hydrochloride: is a synthetic amino acid derivative with the chemical formula C3H6ClNO2·HCl. It is known for its role as an inhibitor of alanine aminotransferase, an enzyme involved in amino acid metabolism. This compound has significant applications in biochemical research and is used to study enzyme mechanisms and protein synthesis.

Scientific Research Applications

Beta-Chloro-L-alanine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 3-Chloro-L-alanine Hydrochloride is the enzyme L-alanine aminotransferase (ALAT) . This enzyme plays a crucial role in the metabolism of the amino acid alanine, which is involved in various physiological processes such as protein synthesis and energy production.

Mode of Action

This compound acts as an inhibitor of L-alanine aminotransferase . By binding to this enzyme, it prevents the conversion of L-alanine, thereby inhibiting L-alanine production. This results in an impairment of D-glucose uptake of cells .

Biochemical Pathways

The inhibition of L-alanine aminotransferase by this compound affects the alanine, glucose, and pyruvate metabolic pathways. Alanine is a key amino acid that is used in the body to process the products of glucose breakdown and protein synthesis. By inhibiting the production of L-alanine, this compound disrupts these metabolic pathways, leading to a decrease in energy production and protein synthesis .

Result of Action

The inhibition of L-alanine aminotransferase by this compound leads to a suppression of tumor progression in lung carcinoma . This is likely due to the compound’s impact on energy production and protein synthesis, which are critical for cell growth and proliferation.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other substances, such as other drugs or metabolites, could potentially interact with this compound and alter its effects

Safety and Hazards

3-Chloro-L-alanine Hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

While the future directions of 3-Chloro-L-alanine Hydrochloride are not explicitly mentioned in the search results, its role as an inhibitor of ALAT and its impact on tumor progression suggest potential applications in cancer research and treatment . For more detailed future directions, it is recommended to refer to recent scientific literature in the field.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Chloro-L-alanine hydrochloride can be synthesized through the chlorination of L-alanine. The process involves the reaction of L-alanine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the beta position. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of beta-Chloro-L-alanine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through crystallization and recrystallization techniques to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Beta-Chloro-L-alanine hydrochloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reduction of beta-Chloro-L-alanine hydrochloride can be achieved using reducing agents such as sodium borohydride to yield the corresponding amino alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solvents.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

    Substitution: Beta-hydroxy-L-alanine, beta-amino-L-alanine, or beta-thio-L-alanine.

    Oxidation: Beta-oxo-L-alanine.

    Reduction: Beta-amino alcohol derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

(2R)-2-amino-3-chloropropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENJPSDBNBGIEL-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017432
Record name (R)-2-Amino-3-chloropropanoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500453
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51887-89-9
Record name (R)-2-Amino-3-chloropropanoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-carboxy-2-chloroethanaminium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-L-alanine Hydrochloride
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3-Chloro-L-alanine Hydrochloride
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Customer
Q & A

Q1: What is the main application of 3-Chloro-L-alanine Hydrochloride highlighted in the provided research?

A1: The research primarily focuses on the use of this compound as a synthetic building block. Specifically, it serves as a crucial intermediate in the synthesis of L-selenocystine. [] This is achieved through a seleno-reaction under alkaline conditions, highlighting its reactivity and importance in producing this biologically relevant seleno-amino acid. []

Q2: Besides its use in L-selenocystine synthesis, is this compound involved in other chemical reactions relevant to natural product synthesis?

A2: Yes, while not directly discussed in the context of L-selenocystine production, this compound plays a role in synthesizing other naturally occurring compounds. For instance, it acts as a reagent in the synthesis of trans-S-1-propenyl-L-cysteine, a precursor to flavor compounds found in onions (Allium cepa). [] This synthesis involves a reductive cleavage of the carbon-sulfur bond in a vinylsulfide compound, followed by alkylation with this compound. [] This example further demonstrates the versatility of this compound in constructing diverse, biologically relevant molecules.

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